Cas no 60669-69-4 (Dibutylboryl Trifluoromethanesulfonate Solution)

Dibutylboryl Trifluoromethanesulfonate Solution 化学的及び物理的性質
名前と識別子
-
- Dibutylboron trifluoromethanesulfonate
- Dibutylboron trifluoromethanesulfonate, 1M solution in diethylether
- dibutylboron triflate solution
- dibutylboryl triflate
- Dibutylboryl trifluoromethanesulfonate solution,Dibutylboron triflate solution
- Dibutylboron trifluoroMethanesulfonate, 1M solution in diethyl ether, AcroSeal
- dibutyl(((trifluoroMethyl)sulfonyl)oxy)borane
- dibutylboranyl trifluoromethanesulfonate
- Dibutylboron trifluoromethanesulfonate, 1.0 M solution in methylene chloride, SpcSeal
- Dibutylboryl Trifluoromethanesulfonate Solution
- Dibutylboron trifluoroMethanesulfonate, 1M sol. in dichloroMethane
- SCHEMBL408053
- 60669-69-4
- (n-Bu)2BOTf
- BCP24700
- BP-20540
- DTXSID20369121
- C9H18BF3O3S
- BP-20540A
- nBu2BOTf
- AS-49342
- Dibutylboron triflate; Dibutylboron trifluoromethanesulfonate; Dibutylboryl triflate
- J-520242
- AKOS015915614
- DB-053686
- dibutyl(trifluoromethylsulfonyloxy)borane
- DIBUTYLBORYL TRIFLUOROMETHANESULFONATE
- Bu2BOTf
- Dibutylboron triflate
-
- MDL: MFCD00009669
- インチ: InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3
- InChIKey: FAVAVMFXAKZTMV-UHFFFAOYSA-N
- ほほえんだ: CCCCB(CCCC)OS(=O)(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 274.10200
- どういたいしつりょう: 274.1021803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.271 g/mL at 25 °C
- ふってん: 37 ºC (0.12 Torr)
- フラッシュポイント: 華氏温度:80.6°f
摂氏度:27°c - ようかいど: ほとんど溶けない(0.019 g/l)(25ºC)、
- PSA: 51.75000
- LogP: 4.52510
- 濃度: 1.0 M in methylene chloride
Dibutylboryl Trifluoromethanesulfonate Solution セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H226-H314-H336-H351
- 警告文: P210-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P370+P378
- 危険物輸送番号:UN 2924 3/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 10-34-37-40-67
- セキュリティの説明: 9-16-26-33-36/37/39-45
- 福カードFコード:1-10
-
危険物標識:
- 包装グループ:III
- 危険レベル:3.2
- 危険レベル:3.2
- 包装等級:III
- リスク用語:R12; R22; R34; R66; R67; R40; R10
- セキュリティ用語:3.2
- 包装カテゴリ:III
Dibutylboryl Trifluoromethanesulfonate Solution 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Dibutylboryl Trifluoromethanesulfonate Solution 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-100mL |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 100ml |
¥1280 | 2023-04-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47943-100mL |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in diethyl ether, SpcSeal | 100ml |
¥1230 | 2023-04-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H67512-25g |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 98%, SpcSeal | 25g |
¥1101 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH994-1g |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0mol/L in dichloromethane Energyseal | 1g |
382CNY | 2021-05-10 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H63213-100mL |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in toluene, SpcSeal | 100ml |
¥1230 | 2023-04-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-500mL |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 500ml |
¥4500 | 2023-04-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH994-5g |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0mol/L in dichloromethane Energyseal | 5g |
1479CNY | 2021-05-10 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47943-25 ml |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in diethyl ether, SpcSeal | 25 ml |
¥500 | 2023-09-19 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-500 ml |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 500 ml |
¥4500 | 2023-09-19 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-100 ml |
Dibutylboryl Trifluoromethanesulfonate Solution |
60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 100 ml |
¥1280 | 2023-09-19 |
Dibutylboryl Trifluoromethanesulfonate Solution 関連文献
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Gang Wang,Zengxi Li,Chunshan Li,Suojiang Zhang Green Chem. 2020 22 7913
-
2. Asymmetric aldol reactions of achiral 2-phenylsulfanyl aldehydes with small- and medium-sized carbocyclic rings: the synthesis of homochiral spirocyclic lactones, pyrrolidines and tetrahydrofuransKelly Chibale,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1995 2411
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Ian S. Mitchell,Gerald Pattenden,Jeffrey Stonehouse Org. Biomol. Chem. 2005 3 4412
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4. Asymmetric synthesis of the β-lactam framework via a three-component coupling reactionNaoki Asao,Naofumi Tsukada,Yoshinori Yamamoto J. Chem. Soc. Chem. Commun. 1993 1660
Dibutylboryl Trifluoromethanesulfonate Solutionに関する追加情報
Dibutylboryl Trifluoromethanesulfonate Solution: A Comprehensive Overview
Dibutylboryl Trifluoromethanesulfonate Solution, also known by its CAS number 60669-69-4, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of trifluoromethanesulfonic acid (TfOH), which is widely recognized for its exceptional stability and acidity. The presence of the dibutylboryl group introduces unique electronic and steric properties, making this solution versatile for various applications.
The structure of Dibutylboryl Trifluoromethanesulfonate Solution consists of a trifluoromethanesulfonyl group (-SO3CF3) attached to a dibutylborane moiety. This combination results in a compound that exhibits both Lewis acidic and coordinating properties. Recent studies have highlighted its role as an efficient catalyst in asymmetric synthesis, particularly in the formation of chiral centers. Researchers have demonstrated that this compound can significantly accelerate the formation of enantioselective products in organoboron chemistry, making it a valuable tool in drug discovery and fine chemical synthesis.
In terms of chemical reactivity, Dibutylboryl Trifluoromethanesulfonate Solution has shown remarkable stability under various reaction conditions. Its ability to act as a strong Lewis acid has been exploited in the activation of unreactive bonds, such as those found in alkanes and alkenes. A recent breakthrough involves its use in the catalytic hydrogenation of arenes, where it facilitates the transfer of hydrogen atoms with high efficiency. This advancement has opened new avenues for sustainable chemical processes, reducing the reliance on traditional metal catalysts that often involve hazardous byproducts.
The application of Dibutylboryl Trifluoromethanesulfonate Solution extends beyond traditional organic synthesis. It has been employed as a key component in the development of advanced materials, such as boron-doped carbon nanotubes and graphene derivatives. These materials exhibit enhanced electrical conductivity and mechanical strength, making them ideal for use in next-generation electronics and energy storage devices. For instance, recent research has demonstrated that the incorporation of this compound during the synthesis of carbon nanotubes leads to improved thermal stability and electronic properties.
Another notable application is in the field of polymer chemistry. Dibutylboryl Trifluoromethanesulfonate Solution has been used as a chain transfer agent in controlled radical polymerization reactions. This allows for the precise tailoring of polymer architectures, which is crucial for applications ranging from biomedical devices to advanced coatings. The ability to control polymerization kinetics with such precision has been a major focus of recent studies, with researchers exploring its potential in creating stimuli-responsive polymers that can adapt to environmental changes.
From an environmental perspective, Dibutylboryl Trifluoromethanesulfonate Solution offers several advantages over conventional reagents. Its high catalytic efficiency reduces the amount of material required for reactions, thereby minimizing waste generation. Additionally, its stability under reaction conditions reduces the risk of unwanted side reactions, further contributing to process sustainability. These attributes align with current trends toward green chemistry and sustainable manufacturing practices.
In conclusion, Dibutylboryl Trifluoromethanesulfonate Solution (CAS No: 60669-69-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of electronic properties and catalytic efficiency makes it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in advancing both academic research and industrial applications.
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